molecular formula C15H9I2NO2 B2957444 4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile CAS No. 1797075-75-2

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile

Cat. No.: B2957444
CAS No.: 1797075-75-2
M. Wt: 489.051
InChI Key: OSGMHUHFJXHISC-UHFFFAOYSA-N
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Description

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H8I2NO2. This compound is characterized by the presence of two iodine atoms, a formyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2,6-diiodophenol and 4-cyanobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-formyl-2,6-diiodophenol attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-[(4-Carboxy-2,6-diiodophenoxy)methyl]benzonitrile.

    Reduction: 4-[(4-Hydroxymethyl-2,6-diiodophenoxy)methyl]benzonitrile.

    Substitution: 4-[(4-Azido-2,6-diiodophenoxy)methyl]benzonitrile.

Mechanism of Action

The mechanism of action of 4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The iodine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where the nitrile functionality is essential.

Properties

IUPAC Name

4-[(4-formyl-2,6-diiodophenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)6-14(17)15(13)20-9-11-3-1-10(7-18)2-4-11/h1-6,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGMHUHFJXHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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